molecular formula C7H3N3O4 B1296554 2,4-Dinitrobenzonitrile CAS No. 4110-33-2

2,4-Dinitrobenzonitrile

Cat. No.: B1296554
CAS No.: 4110-33-2
M. Wt: 193.12 g/mol
InChI Key: KCUDEOWPXBMDJE-UHFFFAOYSA-N
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Description

2,4-Dinitrobenzonitrile is an organic compound with the molecular formula C₇H₃N₃O₄. It is characterized by the presence of two nitro groups (-NO₂) and a nitrile group (-CN) attached to a benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dinitrobenzonitrile can be synthesized through the elimination reactions of (E)-2,4-dinitrobenzaldehyde O-aryloximes. This reaction involves the use of i-Pr₂NH (diisopropylamine) in methylcyanide as the solvent . Another method involves the reaction between (E)-2,4-dinitrobenzaldehyde O-benzoyloxime and i-Pr₂NH in methylcyanide .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of appropriate solvents and reagents is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dinitrobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst or other metal catalysts.

Major Products Formed:

    Substitution Reactions: Products typically include substituted benzene derivatives.

    Reduction Reactions: Products include 2,4-diaminobenzonitrile when both nitro groups are reduced.

Scientific Research Applications

2,4-Dinitrobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dinitrobenzonitrile involves its interaction with nucleophiles due to the electron-withdrawing nature of the nitro groups. This makes the benzene ring more susceptible to nucleophilic attack, facilitating substitution reactions. The nitrile group also plays a role in the reactivity of the compound by providing a site for further chemical modifications .

Comparison with Similar Compounds

Uniqueness: 2,4-Dinitrobenzonitrile is unique due to the presence of two nitro groups, which significantly enhance its reactivity compared to compounds with only one nitro group or other substituents. This increased reactivity makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

IUPAC Name

2,4-dinitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3O4/c8-4-5-1-2-6(9(11)12)3-7(5)10(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUDEOWPXBMDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40339144
Record name 2,4-Dinitrobenzonitrile
Source EPA DSSTox
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Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4110-33-2
Record name 2,4-Dinitrobenzonitrile
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Record name 2,4-Dinitrobenzonitrile
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Record name 2,4-Dinitrobenzonitrile
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Synthesis routes and methods I

Procedure details

2,4-dinitrobenzonitrile was prepared from 2,4-dinitrobenzoic acid and benzenesulfonamide by the method of Oxley, Partridge, Robson and Short, J. Chem. Soc., 1946, 763. The product was purified by chromatography on alumina, using tetrahydrofuran as a solvent: yield, 56%; m.p. 102° C.
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Synthesis routes and methods II

Procedure details

A mixture of 21.2 grams (0.1 mole) of 2,4-dinitrobenzoic acid and 32.0 grams (0.21 mole) of benzenesulfonamide is stirred and heated in an oil bath at 205°-210° for 1 hour and then at 225° for 1 hour and allowed to cool to room temperature under a nitrogen atmosphere. The residue is shaken with methylene chloride and dilute NaOH solution and the methylene chloride layer separated and washed with water. The solvent is removed by distillation. There is obtained 6.05 grams (31%) of material melting at 88°-92°. Recrystallization from ethanol raises the melting point to 100°-2°. The infrared spectrum shows a weak nitrile band at 2200 cm-1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main reactions 2,4-dinitrobenzonitrile undergoes in the presence of nucleophiles?

A1: this compound readily reacts with nucleophiles, leading to diverse products depending on the reaction conditions and the nucleophile involved.

  • Cyanide ions: In DMSO-rich media, this compound reacts with excess cyanide to produce two isomeric nitro-dicyanophenols, highlighting the unusual ability of cyanide to substitute a ring hydrogen atom. [] This reaction is thought to proceed through anionic adducts and radical intermediates. []
  • Methoxide ions: In methanol, the reaction with methoxide initially leads to a reversible attack at the cyano group forming a solvate, and irreversible substitution of a nitro group. Subsequently, the solvate is converted to substitution products. []
  • Hydroxide ions: In water or water-DMSO mixtures, hydroxide reacts with this compound to form the 5-Meisenheimer complex, which then yields a mixture of 2,4-dinitrobenzamide and 2,4-dinitrophenoxide ion. Notably, the ratio of amide to phenoxide increases with increasing hydroxide concentration. []

Q2: What is the significance of cyano substitution in the mutagenic activity of nitroanilines?

A2: Studies have shown that cyano substitution significantly enhances the mutagenicity of nitroanilines, as observed in the Ames test. For instance, 2,6‐dicyano‐4‐nitroaniline and 2‐cyano‐4‐nitroaniline (CNNA; 2‐amino‐5‐nitrobenzonitrile) exhibit potent mutagenicity compared to unsubstituted nitroanilines, which are weak mutagens. [] This "cyano effect" is likely related to the structure of cyanonitroaniline-DNA adducts and the involvement of enzymes like nitroreductase and acetyl CoA: arylamine N-acetyltransferase in the activation of nitroaromatic compounds. []

Q3: How can this compound be synthesized?

A3: One method for synthesizing this compound involves the reaction of stabilized phosphorus ylides with nitrogen dioxide. When the ylide contains a benzoyl group, such as in the case of (E)-2,4-dinitrobenzylidenetriphenylphosphorane (ylide 18 in the study), the reaction with excess nitrogen dioxide in dichloromethane at room temperature yields this compound. [] This reaction also produces triphenylphosphine oxide and benzoic acid as byproducts. []

Q4: What insights into the reaction mechanism of (E)-2,4-dinitrobenzaldehyde O-aryloximes were gained through kinetic studies?

A4: Kinetic studies of (E)-2,4-dinitrobenzaldehyde O-aryloximes elimination reactions, promoted by various bases in ethanol, revealed a second-order kinetic behavior with Bronsted β values between 0.55 and 0.75 and |βlg| values between 0.39 and 0.48. [] These findings, coupled with the observation of a positive interaction coefficient (pxy), strongly support an E2 elimination mechanism for this reaction. []

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